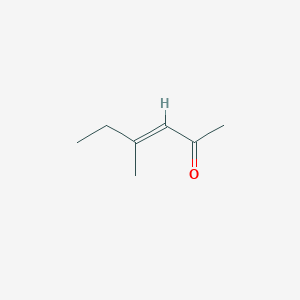

3-Hexen-2-one,4-methyl-,(E)-(9ci)

Description

(E)-4-Methyl-3-hexen-2-one (IUPAC: 4-methyl-3-hexen-2-one, (E)-configuration) is an α,β-unsaturated ketone with a six-carbon chain featuring a methyl substituent at position 4 and a double bond between carbons 3 and 4. This compound is primarily used in organic synthesis and fragrance industries due to its reactive ketone group and stereochemical properties.

Properties

CAS No. |

146071-95-6 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(E)-4-methylhex-3-en-2-one |

InChI |

InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

BGTFWRDJZNCBCV-AATRIKPKSA-N |

SMILES |

CCC(=CC(=O)C)C |

Isomeric SMILES |

CC/C(=C/C(=O)C)/C |

Canonical SMILES |

CCC(=CC(=O)C)C |

Synonyms |

3-Hexen-2-one, 4-methyl-, (E)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexen-2-one,4-methyl-,(E)-(9ci) can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, 3-Hexen-2-one,4-methyl-,(E)-(9ci) can be produced through the selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst supported on alumina (Pd/Al2O3). This method offers high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hexen-2-one,4-methyl-,(E)-(9ci) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Hydrogenation of the double bond or the carbonyl group can yield saturated alcohols or ketones.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed for nucleophilic addition reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated alcohols or ketones.

Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-Hexen-2-one,4-methyl-,(E)-(9ci) has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and Michael addition reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals

Mechanism of Action

The mechanism of action of 3-Hexen-2-one,4-methyl-,(E)-(9ci) involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) 3-Hexen-2-one (Parent Compound)

- Molecular Formula : C₆H₁₀O; Molecular Weight : 98.14 g/mol .

- Key Differences : Lacks the methyl group at position 4, leading to lower molecular weight and altered reactivity.

- Spectral Data : Characteristic ¹H-NMR signals include δ 2.20 (s, 3H, CH₃CO) and δ 5.50–6.20 (m, 2H, CH₂=CH) .

(b) (E)-5-Methyl-3-hexen-2-one (CAS 1821-29-0)

- Structure : Methyl group at position 5, double bond between carbons 3–4.

- Molecular Formula : C₇H₁₂O; Molecular Weight : 112.17 g/mol .

- Key Differences : Methyl substitution at position 5 instead of 4 alters steric effects and boiling point (estimated 140–145°C).

- Synthesis : Derived from Bedoukian Research methods via stereoselective aldol condensation .

(c) (Z)-3-Methyl-4-hexen-2-one (CAS 113972-71-7)

Functionalized Derivatives

(a) 4-Hydroxy-5-methyl-3-hexen-2-one (CAS 35113-29-2)

- Structure : Hydroxyl group at position 4 and methyl at position 5.

- Molecular Formula : C₇H₁₂O₂; Molecular Weight : 128.17 g/mol .

- Applications : Intermediate in pharmaceutical synthesis; higher polarity due to hydroxyl group.

(b) 3,4-Dimethyl-3-hexen-2-one (CAS 20685-46-5)

Physicochemical and Spectral Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.